molecular formula C20H20N2O3S B2505266 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851412-04-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2505266
CAS No.: 851412-04-9
M. Wt: 368.45
InChI Key: OILZBHHKNUNCCR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzodioxole moiety and an indole ring, both of which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar multi-step processes with optimization for scale, yield, and purity. Industrial methods would also incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with cellular targets such as tubulin. The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to its specific combination of benzodioxole and indole moieties, which confer distinct biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-10-14-7-8-17-18(9-14)25-13-24-17/h3-9,11H,2,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZBHHKNUNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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